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molecular formula C12H11N B584857 Diphenyl-D10-amine CAS No. 37055-51-9

Diphenyl-D10-amine

Cat. No. B584857
M. Wt: 179.288
InChI Key: DMBHHRLKUKUOEG-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728176B2

Procedure details

A 100-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 5.403 g (48 mmol) of chlorobenzene, 6.769 g (40 mmol) of diphenylamine, 4.613 g (48 mmol) of sodium-tert-butoxide, 0.002 g (0.01 mmol) of palladium (II) acetate and 5 ml of xylene were weighed in the flask, followed by stirring. Further, 0.021 g (0.04 mmol) of tri-tert-butylphosphonium tetraphenylborate obtained in Example A-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 100-120° C. for 10 hours. After the completion of the reaction, 45 ml of xylene and 50 ml of saturated sodium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 9.008 g of triphenylamine (yield: 92 mol % based on diphenylamine). The melting point was 125-126° C.
Quantity
5.403 g
Type
reactant
Reaction Step One
Quantity
6.769 g
Type
reactant
Reaction Step Two
Quantity
4.613 g
Type
reactant
Reaction Step Three
Quantity
0.002 g
Type
catalyst
Reaction Step Four
Quantity
0.021 g
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CC(C)([O-])C.[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1([B-](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.C1(C)C(C)=CC=CC=1>[C:2]1([N:14]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
5.403 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
6.769 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Three
Name
Quantity
4.613 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
0.002 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0.021 g
Type
catalyst
Smiles
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml four-necked flask was equipped with a stirrer
ADDITION
Type
ADDITION
Details
added into the flask
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon
STIRRING
Type
STIRRING
Details
by stirring at 100-120° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, 45 ml of xylene and 50 ml of saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
followed by separation
CUSTOM
Type
CUSTOM
Details
The organic phase was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.008 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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